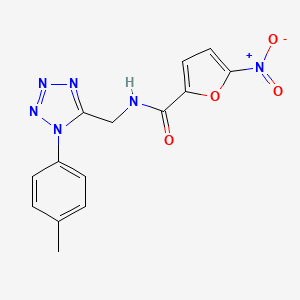
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide” is a complex organic molecule. It contains a benzamide group, a thiadiazole ring, and methoxy and ethoxy substituents. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of related compounds often involves multi-step processes, leveraging various chemical reactions to achieve desired structural features. For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate showcases intricate synthetic routes starting from thioacylhydrazones (Lempert-Sréter, M., Lempert, K., & Møller, J., 1983).
- Detailed structural analysis through techniques like X-ray diffraction is critical for confirming the molecular geometry and understanding the influence of intermolecular interactions on compound stability and reactivity (Karabulut, S., Namli, H., Kurtaran, R., Yıldırım, L., & Leszczynski, J., 2014).
Applications in Medicinal Chemistry
- Several studies focus on the pharmacological potential of 1,3,4-thiadiazole derivatives. For instance, antimicrobial and antiproliferative properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have been evaluated, indicating significant biological activity against various microorganisms and cancer cell lines (Gür, M., Yerlikaya, S., Şener, N., Özkınalı, S., Baloğlu, M., Gökce, H., Altunoglu, Y. C., Demir, S., & Şener, İ., 2020).
- The design and synthesis of novel 1,3,4-thiadiazole derivatives with an amide moiety have shown promise as cytotoxic agents against various human tumor cell lines, underscoring the therapeutic potential of these compounds (Almasirad, A., Firoozpour, L., Nejati, M., Edraki, N., Firuzi, O., Khoshneviszadeh, M., Mahdavi, M., Moghimi, S., Safavi, M., Shafiee, A., & Foroumadi, A., 2016).
Materials Science Applications
- Some compounds within this chemical family demonstrate notable photophysical properties, making them suitable for applications such as fluorescent chemosensors. This is exemplified by research into pyrazoline derivatives, including 2- and 3-methoxy cinnamic acids, for the detection of metal ions like Fe3+, showcasing their utility in analytical chemistry (Khan, S. A., 2020).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide” would depend on its exact structure and could potentially include a variety of enzymes, receptors, or other proteins within the cell.
Mode of Action
Once “N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide” binds to its target, it could induce a conformational change in the target protein, altering its activity. This could result in the inhibition or activation of the protein, leading to downstream effects within the cell .
Biochemical Pathways
The affected pathways would depend on the specific targets of “N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide”. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites within that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide” would influence its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide” would depend on its mode of action and the specific biochemical pathways it affects. It could potentially lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide”. For example, certain conditions might enhance or inhibit its ability to bind to its target, or could affect its stability and thus its effectiveness .
特性
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-16-8-6-5-7-13(16)17(23)20-19-22-21-18(27-19)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAKCZOZAUTKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2686375.png)
![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)

![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)



